molecular formula C17H18N6O2 B2624463 1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2097860-59-6

1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2624463
CAS No.: 2097860-59-6
M. Wt: 338.371
InChI Key: CWKZPGLQTINPMG-UHFFFAOYSA-N
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Description

1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound supplied for research purposes, provided with a minimum purity of 90% . This complex molecule features a molecular formula of C17H18N6O2 and a molecular weight of 338.4 g/mol . Its structure is characterized by a fused pyrazolo[1,5-a]quinazolin-7-yl group, which is a partially saturated heterocyclic system, linked via an amide bond to a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxyl moiety . The presence of multiple nitrogen atoms and hydrogen bond acceptors in its architecture suggests potential for diverse molecular interactions . Researchers can acquire this compound from certified suppliers, with availability in quantities ranging from 1mg to 100mg to support various scales of laboratory investigation . This product is intended for Research Use Only and is not approved for use in humans, or as a drug, agricultural chemical, or for any other non-research applications.

Properties

IUPAC Name

1-methyl-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-10-7-15-18-9-11-8-12(3-5-14(11)23(15)20-10)19-17(25)13-4-6-16(24)22(2)21-13/h4,6-7,9,12H,3,5,8H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKZPGLQTINPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)C4=NN(C(=O)C=C4)C)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant biological activities. Its unique structure combines multiple heterocyclic rings, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Molecular Structure

The molecular formula of the compound is C17H18N6O2C_{17}H_{18}N_{6}O_{2}, with a molecular weight of approximately 338.37 g/mol. The structural characteristics include:

  • Pyrazoloquinazoline moiety : This contributes to the compound's interaction with various biological targets.
  • Dihydropyridazine component : Enhances the compound's stability and reactivity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazoloquinazoline compounds exhibit significant antimicrobial properties. For instance, studies involving similar compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness compared to conventional antibiotics like ciprofloxacin and ketoconazole .

Compound Target Organism MIC (µg/mL) Comparison
1-methyl-N-{...}E. coli32Ciprofloxacin: 16
1-methyl-N-{...}S. aureus64Ketoconazole: 32

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. Studies indicate that it shows moderate inhibition against acetylcholinesterase (AChE) and selective inhibition against butyrylcholinesterase (BChE), with IC50 values suggesting potential use in treating neurodegenerative diseases .

Enzyme IC50 (µM) Reference Compound IC50 (µM)
AChE157.31Physostigmine30
BChE46.42Physostigmine28

Case Studies

Several studies have explored the synthesis and biological evaluation of related pyrazoloquinazoline derivatives:

  • Synthesis and Antimicrobial Evaluation : A study synthesized a series of pyrazoloquinazolines and tested their antimicrobial activities against a range of pathogens. The results indicated that modifications in the structure significantly influenced the antimicrobial potency .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of the compound to various biological targets, providing insights into its mechanism of action at the molecular level .

Scientific Research Applications

Molecular Structure and Properties

The compound has the molecular formula C17H18N6O2C_{17}H_{18}N_{6}O_{2} and a molecular weight of approximately 338.37 g/mol. Its structure includes:

  • Pyrazoloquinazoline moiety : Known for interacting with diverse biological targets.
  • Dihydropyridazine component : Enhances stability and reactivity.

Target Interaction

The compound potentially interacts with various biological targets such as enzymes and receptors. Its mode of action may involve binding to these targets, modulating their activity, and influencing cellular processes.

Biochemical Pathways

Depending on its specific targets, the compound could alter metabolic pathways by affecting enzyme activity and altering metabolite production.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties will vary based on its chemical structure and solubility. Understanding these properties is crucial for evaluating its therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of pyrazoloquinazoline exhibit significant antimicrobial properties. For example:

CompoundTarget OrganismMIC (µg/mL)Comparison
1-methyl-N-{...}Escherichia coli32Ciprofloxacin: 16
1-methyl-N-{...}Staphylococcus aureus64Ketoconazole: 32

These results suggest that the compound has moderate effectiveness against certain bacterial strains compared to established antibiotics.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes:

EnzymeIC50 (µM)Reference CompoundIC50 (µM)
AChE157.31Physostigmine30
BChE46.42Physostigmine28

These findings indicate potential applications in treating neurodegenerative diseases due to its selective inhibition of butyrylcholinesterase.

Synthesis and Antimicrobial Evaluation

A study synthesized various pyrazoloquinazoline derivatives and assessed their antimicrobial activities against multiple pathogens. The results highlighted that structural modifications significantly influenced antimicrobial potency.

Molecular Docking Studies

Molecular docking simulations have been used to predict binding affinities of the compound to various biological targets. These studies provide insights into its mechanism of action at a molecular level, aiding in the identification of potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide with analogous heterocyclic carboxamides, highlighting structural features, physicochemical properties, and biological relevance:

Compound Core Structure Key Substituents Melting Point (°C) Yield Notable Properties Reference
This compound Pyrazolo[1,5-a]quinazoline + pyridazine 1-Methyl, 2-methyl, carboxamide Not reported Not reported Potential kinase/modulator activity (inferred from scaffold similarity)
2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) Triazolo[1,5-a]pyrimidine 4-Nitrophenyl, 3,4,5-trimethoxyphenyl 319.9–320.8 43% High thermal stability; antitumor activity (hypothesized)
6-Acetyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) Pyrazolo[1,5-a]pyrimidine Acetyl, antipyrine-derived substituent 211–212 92% Anti-inflammatory activity (COX-2 inhibition demonstrated)
N-(2-Chloro-5-nitrophenyl)-7-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (18f) Pyrazolo[1,5-a]pyrimidine 2-Chloro-5-nitrophenyl, 6-methylpyridinyl 297–299 69% Non-benzodiazepine anxiolytic activity (predicted via receptor binding assays)
2-Methoxy-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (7e) Pyrazolo[3,4-b]pyridine 2-Methoxybenzamide, 4,6-dimethyl 118–120 71% Moderate antibacterial activity (gram-positive strains)
3-(Pyridin-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one Pyrazolo[1,5-a]quinazoline Pyridinyl Not reported Not reported Low acute toxicity (per safety data sheets)

Key Observations:

Structural Diversity :

  • The target compound’s pyrazoloquinazoline-pyridazine hybrid is distinct from triazolopyrimidine (5j) or pyrazolo[1,5-a]pyrimidine (13a, 18f) cores. The fused pyridazine ring may confer unique electronic properties compared to simpler pyrimidine analogs .
  • Substituents like the 1-methyl and 2-methyl groups in the target compound contrast with bulkier aryl groups (e.g., 3,4,5-trimethoxyphenyl in 5j), which influence solubility and target selectivity .

Synthetic Efficiency :

  • Yields for pyrazolo[1,5-a]pyrimidine carboxamides (e.g., 92% for 13a) often exceed those of triazolopyrimidines (43% for 5j), suggesting that the target compound’s synthesis may require optimization for scalability .

Physicochemical Properties :

  • Higher melting points (e.g., 297–299°C for 18f) correlate with rigid aromatic substituents, whereas the target compound’s melting point remains uncharacterized, warranting further study .

Q & A

Basic Research Questions

Q. What are the optimal regioselective synthesis strategies for pyrazolo[1,5-a]quinazolinone derivatives?

  • Methodological Answer : Regioselectivity in pyrazoloquinazolinone synthesis can be achieved via multi-step condensation and cyclization reactions. For example, substituted derivatives are synthesized by reacting aminopyrazoles with ketones or aldehydes under acidic conditions (e.g., acetic acid), followed by purification via recrystallization (DMF or ethanol). Spectral confirmation (1H/13C NMR, FT-IR) is critical to verify regiochemistry, as shown in the synthesis of 2/3-substituted derivatives .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : Look for characteristic peaks: pyrazole protons (~δ 6.8–7.9 ppm), quinazolinone NH (~δ 10.7 ppm), and dihydropyridazine protons (~δ 2.5–3.5 ppm).
  • 13C NMR : Confirm carbonyl carbons (CO at ~168 ppm) and aromatic carbons (105–159 ppm).
  • FT-IR : Key bands include NH stretching (~3270 cm⁻¹) and carbonyl stretching (~1691 cm⁻¹) .
  • Compare data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in tightly sealed containers in dry, ventilated areas to prevent moisture absorption or electrostatic discharge .
  • Spill Management : Use vacuum collection or sweeping; avoid aqueous cleanup to prevent unintended reactions .
  • Personal Protection : Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation of vapors .

Q. How can computational tools aid in designing experiments for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict regioselectivity and reaction barriers.
  • Virtual Screening : COMSOL Multiphysics or Gaussian can model interactions with biological targets (e.g., enzymes) to prioritize synthetic routes .

Advanced Research Questions

Q. How can low-yield reactions (e.g., <10% yield) for similar compounds be optimized?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Cu(I) catalysts to enhance coupling efficiency.
  • Solvent Optimization : Replace DMF with DMAc or ionic liquids to improve solubility.
  • Stepwise Monitoring : Use LC-MS or in-situ IR to identify bottlenecks (e.g., intermediate degradation) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NH peaks in NMR)?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform experiments at 110°C to reduce signal broadening caused by tautomerism or slow exchange .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous protons/carbons via correlation spectroscopy.
  • Cross-Validation : Compare with literature data for analogous pyrazoloquinazolinones .

Q. What structure-activity relationships (SAR) are observed in pyrazolo[1,5-a]quinazolinone derivatives?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at position 2 enhance enzymatic inhibition by increasing electrophilicity .
  • Rigidity vs. Flexibility : Dihydropyridazine moieties improve target binding by reducing conformational entropy .
  • Bioisosteric Replacement : Replace the methyl group with cyclopropyl to evaluate metabolic stability .

Q. How can AI-driven platforms accelerate the discovery of derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • Generative Models : Use platforms like ChemBERTa to propose novel substituents with optimal logP and solubility.
  • Feedback Loops : Integrate experimental ADME data (e.g., microsomal stability) to refine predictions iteratively .

Q. What green chemistry approaches are viable for scaling up synthesis?

  • Methodological Answer :

  • Solvent-Free Reactions : Mechanochemical grinding (ball milling) reduces waste.
  • Biocatalysis : Use lipases or oxidoreductases for enantioselective steps.
  • Microwave Assistance : Shorten reaction times (e.g., from 12h to 30min) while maintaining yield .

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